molecular formula C19H15Cl B132042 (2-Chlorophenyl)diphenylmethane CAS No. 56153-60-7

(2-Chlorophenyl)diphenylmethane

Cat. No.: B132042
CAS No.: 56153-60-7
M. Wt: 278.8 g/mol
InChI Key: IWUWHGXBCVDMST-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)diphenylmethane is an organic compound with the molecular formula C19H15Cl. It is a derivative of diphenylmethane, where one of the phenyl groups is substituted with a chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)diphenylmethane can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 2-chlorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2Cl+C6H5(C6H4Cl)C(C6H5)2+HClC_6H_5CH_2Cl + C_6H_5 \rightarrow (C_6H_4Cl)C(C_6H_5)_2 + HCl C6​H5​CH2​Cl+C6​H5​→(C6​H4​Cl)C(C6​H5​)2​+HCl

Another method involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with phenylmagnesium bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)diphenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)diphenylmethane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)diphenylmethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: The parent compound, consisting of two phenyl groups attached to a methane carbon.

    Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.

    Benzhydrol: A related compound where one of the phenyl groups is substituted with a hydroxyl group.

Uniqueness

(2-Chlorophenyl)diphenylmethane is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-benzhydryl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWHGXBCVDMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-60-7
Record name (2-Chlorophenyl)diphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-CHLOROPHENYL)DIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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